Jak3-IN-12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

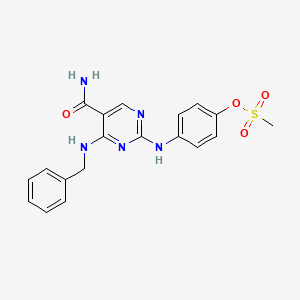

Molekularformel |

C19H19N5O4S |

|---|---|

Molekulargewicht |

413.5 g/mol |

IUPAC-Name |

[4-[[4-(benzylamino)-5-carbamoylpyrimidin-2-yl]amino]phenyl] methanesulfonate |

InChI |

InChI=1S/C19H19N5O4S/c1-29(26,27)28-15-9-7-14(8-10-15)23-19-22-12-16(17(20)25)18(24-19)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,20,25)(H2,21,22,23,24) |

InChI-Schlüssel |

BEOXBUUKDIQRBF-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=CC=CC=C3)C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Precision of Jak3-IN-12: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for the selective Janus kinase 3 (Jak3) inhibitor, Jak3-IN-12. This document details its biochemical and cellular activities, kinase selectivity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Note on Nomenclature: The data presented here pertains to a compound identified in the scientific literature as "JAK3-IN-11 (Compound 12)". It is presumed that this is the same as or a closely related analogue to the requested "this compound".

Core Mechanism of Action: Irreversible Inhibition of Jak3

This compound is a potent and highly selective, orally active inhibitor of Janus kinase 3. Its primary mechanism of action is the irreversible covalent modification of a cysteine residue (Cys909) located in the ATP-binding pocket of the Jak3 kinase domain . This covalent binding permanently inactivates the enzyme, preventing it from phosphorylating its downstream substrates and thereby blocking the signal transduction cascade. This targeted approach offers high selectivity for Jak3 over other members of the Jak family, which lack this specific cysteine residue in the equivalent position.

Impact on Cellular Signaling: Disruption of the Jak/STAT Pathway

Jak3 plays a pivotal role in the signaling pathways of several cytokines that are crucial for the development, differentiation, and function of lymphocytes. These cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, all utilize receptors that share the common gamma chain (γc). Jak3 is constitutively associated with the γc.

Upon cytokine binding, Jak1 (associated with the cytokine-specific receptor subunit) and Jak3 are brought into proximity, leading to their trans-phosphorylation and activation. Activated Jak3 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and differentiation.

This compound, by irreversibly inhibiting Jak3, effectively blocks the phosphorylation and subsequent activation of STAT5. This disruption of the Jak3/STAT5 signaling axis is the molecular basis for its immunomodulatory effects.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound Against Jak Family Kinases

| Kinase | IC50 (nM) |

| Jak3 | 1.7 |

| Jak1 | 1320 |

| Jak2 | 1000 |

Data represents the half-maximal inhibitory concentration (IC50) determined in in vitro kinase assays.

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulus | IC50 (µM) |

| T-cell Proliferation | Mouse T-cells | anti-CD3/CD28 | 0.83 |

| T-cell Proliferation | Mouse T-cells | IL-2 | 0.77 |

Data represents the half-maximal inhibitory concentration (IC50) in cellular assays.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Jak/STAT signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing STAT5 phosphorylation by Western Blot.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified Jak3 enzyme by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Purified recombinant human Jak3 enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test inhibitors)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Prepare a solution of Jak3 enzyme in kinase buffer.

-

Prepare a solution of substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

To the wells of the microplate, add the test inhibitor solution or vehicle control (e.g., DMSO).

-

Add the Jak3 enzyme solution to each well and incubate briefly.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for STAT5 Phosphorylation (Western Blot)

This assay measures the level of phosphorylated STAT5 in whole-cell lysates to determine the cellular potency of this compound.

Materials:

-

A suitable cell line expressing Jak3 (e.g., human T-cell line like Jurkat or a cytokine-dependent cell line)

-

Cell culture medium and supplements

-

Cytokine for stimulation (e.g., IL-2 or IL-15)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-total STAT5

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.

-

Determine the concentration-dependent inhibition of STAT5 phosphorylation by this compound and calculate the IC50 value.

-

T-cell Proliferation Assay (CFSE-based)

This assay measures the ability of this compound to inhibit the proliferation of T-cells following activation.

Materials:

-

Primary T-cells (e.g., isolated from mouse spleen or human PBMCs)

-

RPMI-1640 medium with 10% FBS and supplements

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies or IL-2)

-

This compound

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Isolate T-cells and resuspend them in PBS.

-

Label the cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Quench the staining reaction with complete medium.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Stimulate the T-cells with anti-CD3/CD28 antibodies or IL-2 to induce proliferation.

-

Culture the cells for 3-5 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS.

-

Acquire the cells on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel.

-

-

Data Analysis:

-

Analyze the flow cytometry data to determine the percentage of cells that have undergone division (indicated by a decrease in CFSE fluorescence).

-

Calculate the percent inhibition of proliferation for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

This technical guide provides a foundational understanding of the mechanism of action of this compound. For further in-depth analysis, it is recommended to consult the primary research literature.

The Discovery and Synthesis of a Selective Covalent JAK3 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide on the discovery, synthesis, and characterization of a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). The development of such inhibitors represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases and certain cancers. By forming a covalent bond with a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, these inhibitors achieve high selectivity and prolonged duration of action. This document will focus on a representative 2,4-substituted pyrimidine-based covalent inhibitor, herein referred to as Compound 9, as described in the scientific literature.

Introduction to JAK3 as a Therapeutic Target

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][2] Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then translocate to the nucleus to regulate gene expression, influencing cell proliferation, differentiation, and immune responses.

While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune and inflammatory conditions, as its inhibition is expected to have a more focused immunosuppressive effect with potentially fewer side effects compared to pan-JAK inhibitors.[2][6] The discovery of activating mutations in JAK3 in various T-cell malignancies has also highlighted its potential as a target in oncology.[6][7]

The development of selective JAK3 inhibitors has been a challenge due to the high degree of homology in the ATP-binding sites across the JAK family.[4][8] However, the presence of a unique cysteine residue (Cys909) near the ATP-binding pocket of JAK3 offers an opportunity for the design of covalent inhibitors that can achieve high selectivity.[4]

Discovery of a Selective Covalent JAK3 Inhibitor: Compound 9

The discovery of Compound 9 was the result of a structure-activity relationship (SAR) study focused on 2,4-substituted pyrimidines designed to target the unique Cys909 residue in JAK3.[4] The core scaffold was designed to occupy the ATP-binding site, while an electrophilic "warhead," such as an acrylamide group, was incorporated to form a covalent bond with the thiol group of Cys909.

Design Strategy

The design strategy involved a multi-step process:

-

Scaffold Identification: A pyrimidine-based scaffold was chosen for its known ability to bind to the hinge region of kinases.

-

Exploitation of a Unique Cysteine: The key to achieving selectivity was the incorporation of an electrophilic moiety positioned to react with the non-catalytic Cys909 residue present in JAK3 but absent in other JAK family members at the equivalent position.

-

Structure-Activity Relationship (SAR) Studies: A series of analogs were synthesized to optimize potency, selectivity, and pharmacokinetic properties.[4]

This rational design approach led to the identification of Compound 9 as a highly potent and selective covalent inhibitor of JAK3.

Synthesis of Compound 9

The synthesis of Compound 9 involves a multi-step synthetic route, which is a crucial aspect for its development and further investigation. A generalized synthetic workflow is depicted below.

Caption: Generalized workflow for the synthesis of Compound 9.

Biological Evaluation and Quantitative Data

Compound 9 was subjected to a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

The inhibitory activity of Compound 9 against JAK family kinases was evaluated in biochemical assays. The results demonstrated that Compound 9 is a potent inhibitor of JAK3 with excellent selectivity over other JAK family members.

| Kinase | IC50 (nM) |

| JAK3 | 1.7 [9] |

| JAK1 | >1000 |

| JAK2 | >1000 |

| TYK2 | >1000 |

| Table 1: Biochemical inhibitory activity of a selective covalent JAK3 inhibitor (similar to Compound 12 in a cited study).[9] Note: Specific IC50 values for "Compound 9" are not explicitly provided in a single table in the search results, but a closely related and optimized compound (Compound 12) from a similar chemical series shows an IC50 of 1.7 nM for JAK3 and >1000 nM for other JAKs, illustrating the high selectivity achieved.[9] |

Cellular Assays

Cellular assays were performed to assess the ability of Compound 9 to inhibit JAK3 signaling in a cellular context. These assays typically involve stimulating cells with a JAK3-dependent cytokine, such as IL-2, and measuring the phosphorylation of downstream STAT proteins.

| Cell Line | Assay | IC50 (nM) |

| Ba/F3 (JAK3-dependent) | Cell Proliferation | 69[4] |

| Other JAK-dependent Ba/F3 | Cell Proliferation | >3000[4] |

| Table 2: Cellular activity of Compound 9 in JAK-dependent Ba/F3 cell lines.[4] |

Experimental Protocols

General Procedure for Synthesis of 2,4-Disubstituted Pyrimidine Covalent Inhibitors

The synthesis of compounds in this series generally follows a convergent route. A key step is the nucleophilic aromatic substitution on a di-chloropyrimidine core, followed by the introduction of the amine handle and subsequent acylation with an appropriate acryloyl chloride to install the covalent warhead. Purification is typically achieved by column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds is determined using a radiometric or fluorescence-based kinase assay. The general protocol involves:

-

Recombinant human JAK kinase domains are incubated with the test compound at various concentrations in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of a peptide substrate and ATP (often radiolabeled [γ-³²P]ATP).

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular STAT Phosphorylation Assay

The cellular activity of the inhibitors is assessed by measuring the inhibition of cytokine-induced STAT phosphorylation. A typical workflow is as follows:

-

A suitable cell line (e.g., human T-cells) is pre-incubated with the test compound at various concentrations.

-

The cells are then stimulated with a JAK3-dependent cytokine (e.g., IL-2) to induce the JAK/STAT signaling cascade.

-

After a short incubation period, the cells are lysed.

-

The cell lysates are then analyzed by Western blotting or ELISA using antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

-

The level of pSTAT5 is quantified, and the IC50 values for the inhibition of STAT phosphorylation are determined.

Caption: Workflow for a cellular STAT phosphorylation assay.

JAK3 Signaling Pathway

The JAK3 signaling pathway is initiated by the binding of specific cytokines to their receptors, leading to the activation of JAK3 and the subsequent phosphorylation of STAT proteins. This signaling cascade is crucial for the function of lymphocytes.

References

- 1. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 9. Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Jak3-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Jak3-IN-12, a potent and selective irreversible inhibitor of Janus kinase 3 (JAK3). By covalently binding to a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, this compound achieves high selectivity over other JAK family members, making it a valuable tool for studying JAK3-mediated signaling and a potential therapeutic agent for autoimmune diseases and certain cancers. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Introduction to Jak3 and the JAK-STAT Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1] Upon cytokine binding to their cognate receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Subsequently, JAKs phosphorylate STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for a multitude of cellular processes, including immunity, hematopoiesis, and inflammation.

JAK3 is predominantly expressed in hematopoietic cells and is essential for the signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune and lymphoproliferative disorders, as its selective inhibition is anticipated to have fewer side effects compared to pan-JAK inhibitors.[2]

This compound: A Selective Covalent Inhibitor

This compound (also referred to as Compound 12) is a novel, orally active, and irreversible inhibitor of JAK3.[3][4] Its mechanism of action involves the formation of a covalent bond with the thiol group of the Cys909 residue within the ATP-binding pocket of JAK3.[4] This cysteine residue is unique to JAK3 among the JAK family members, which possess a serine at the equivalent position, thereby conferring high selectivity to this compound.[4]

Mechanism of Action

The α,β-unsaturated amide moiety in the structure of this compound acts as a Michael acceptor, facilitating the covalent interaction with Cys909.[4] This irreversible binding prevents ATP from accessing the kinase domain, thereby potently and durably inhibiting the catalytic activity of JAK3.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity [3]

| Kinase | IC₅₀ (nM) | Selectivity vs. JAK3 |

| JAK3 | 1.7 | - |

| JAK1 | 1320 | >776-fold |

| JAK2 | 1000 | >588-fold |

| TYK2 | >1000 | >588-fold |

Table 2: Cellular Activity [3]

| Assay | Cell Type | Stimulus | IC₅₀ (µM) |

| T cell Proliferation | Mouse T cells | anti-CD3/CD28 | 0.83 |

| T cell Proliferation | Mouse T cells | IL-2 | 0.77 |

| STAT5 Phosphorylation | - | IL-2 or IL-15 | Concentration-dependent abrogation |

Table 3: In Vivo Activity [3]

| Animal Model | Assay | Dosing | Result |

| Balb/c Mice | Oxazolone-induced Delayed-Type Hypersensitivity (DTH) | 3, 10, 30 mg/kg (Oral) | Dose-dependent inhibition of DTH response |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods and the information available from the primary literature.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).

Principle: The assay measures the phosphorylation of a substrate peptide by the purified kinase enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase substrate (e.g., a poly-GT peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular T Cell Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of T cells following stimulation.

Principle: T cell proliferation is assessed by measuring the incorporation of a fluorescent dye (e.g., CFSE) or by a colorimetric assay (e.g., MTS). As cells divide, the fluorescent dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity per cell, which can be measured by flow cytometry.

Materials:

-

Primary mouse T cells or a T cell line (e.g., CTLL-2)

-

RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics

-

T cell stimulants (e.g., anti-CD3/CD28 antibodies or IL-2)

-

This compound stock solution (in DMSO)

-

CFSE (Carboxyfluorescein succinimidyl ester) or MTS reagent

-

Flow cytometer or microplate reader

Procedure:

-

Isolate and prepare T cells. If using CFSE, label the cells with the dye according to the manufacturer's protocol.

-

Plate the T cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Add the T cell stimulants to the appropriate wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

For CFSE-labeled cells, harvest the cells and analyze by flow cytometry to determine the percentage of proliferating cells.

-

For MTS assays, add the MTS reagent to the wells, incubate, and measure the absorbance at 490 nm.

-

Calculate the percentage of inhibition of proliferation for each inhibitor concentration and determine the IC₅₀ value.[3]

STAT5 Phosphorylation Assay

This assay evaluates the ability of the inhibitor to block the phosphorylation of STAT5, a downstream target of JAK3.

Principle: Cells are stimulated with a cytokine that activates the JAK3 pathway, and the level of phosphorylated STAT5 (pSTAT5) is measured by Western blotting or flow cytometry using a phospho-specific antibody.

Materials:

-

A suitable cell line (e.g., human PBMCs or a T cell line)

-

Cell culture medium

-

Cytokine stimulant (e.g., IL-2 or IL-15)

-

This compound stock solution (in DMSO)

-

Lysis buffer (for Western blotting) or fixation/permeabilization buffers (for flow cytometry)

-

Primary antibody against pSTAT5

-

Secondary antibody (HRP-conjugated for Western blotting or fluorescently-conjugated for flow cytometry)

-

Detection reagents (for Western blotting)

-

Western blotting apparatus or flow cytometer

Procedure (Flow Cytometry):

-

Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).[3]

-

Stimulate the cells with the cytokine for a short period (e.g., 15 minutes).

-

Fix and permeabilize the cells.

-

Stain the cells with the anti-pSTAT5 antibody.

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity of pSTAT5.

-

Determine the concentration-dependent inhibition of STAT5 phosphorylation.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

This model assesses the in vivo efficacy of the inhibitor in a T cell-mediated inflammatory response.

Principle: Mice are sensitized with an antigen (e.g., oxazolone). Upon subsequent challenge with the same antigen, a localized inflammatory reaction (DTH) occurs, characterized by swelling. The efficacy of the inhibitor is determined by its ability to reduce this swelling.

Materials:

-

Balb/c mice

-

Sensitizing agent (e.g., oxazolone)

-

Vehicle for the inhibitor

-

This compound

-

Calipers for measuring swelling

Procedure:

-

Sensitization Phase: Apply the sensitizing agent to a shaved area of the mouse's skin (e.g., the abdomen).

-

Challenge Phase: After a specific period (e.g., 5-7 days), administer this compound orally at different doses.[3]

-

Shortly after inhibitor administration, challenge the mice by applying the sensitizing agent to a different skin area (e.g., the ear).

-

Measure the swelling (e.g., ear thickness) at various time points after the challenge (e.g., 24 and 48 hours).

-

Compare the degree of swelling in the inhibitor-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of JAK3. Its covalent mechanism of action and high selectivity for JAK3 over other JAK family members make it an invaluable research tool for dissecting the role of JAK3 in various physiological and pathological processes. The data presented in this guide highlight its potential as a therapeutic agent for the treatment of autoimmune diseases and other conditions driven by aberrant JAK3 signaling. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this and similar compounds.

References

Jak3-IN-12: A Technical Overview of its Role and Mechanism in the Jak-STAT Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for a multitude of cellular processes, including immunity, inflammation, cell proliferation, and hematopoiesis.[1][2] This pathway transduces signals from extracellular cytokines and growth factors to the nucleus, culminating in the regulation of gene expression.[2][3] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][4]

Among these, JAK3 holds a unique position due to its restricted expression, primarily within the hematopoietic system.[1] It is fundamentally involved in signaling for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][3][5] This specific role in immune cell development and function makes JAK3 a highly attractive therapeutic target for autoimmune diseases, inflammatory conditions, and certain cancers.[1][6]

The high degree of structural conservation in the ATP-binding pockets across the JAK family has presented a significant challenge for the development of highly selective inhibitors.[1][7] Jak3-IN-12 represents a class of potent and selective covalent inhibitors designed to overcome this challenge by exploiting a unique cysteine residue (Cys909) present only in JAK3.[1][8] This technical guide provides an in-depth analysis of the Jak-STAT pathway, the specific role of JAK3, and the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

The Canonical Jak-STAT Signaling Pathway

The Jak-STAT signaling pathway is initiated when a cytokine binds to its specific transmembrane receptor.[3][9] This binding event induces receptor dimerization or multimerization, bringing the associated JAK proteins into close proximity.[9][10] This proximity allows the JAKs to phosphorylate each other on tyrosine residues in their activation loops, a process known as transphosphorylation, which fully activates their kinase domains.[2]

The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.[2][9] These newly phosphorylated sites serve as docking stations for the SH2 domains of latent STAT proteins residing in the cytoplasm.[2][11] Upon recruitment to the receptor, STATs are themselves phosphorylated by the JAKs.[2][9] This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[3][9][11] Inside the nucleus, the STAT dimers bind to specific DNA sequences, such as Gamma-Activated Sequences (GAS), to regulate the transcription of target genes.[11]

Role of JAK3 in Immune Signaling

JAK3 is uniquely associated with the common gamma chain (γc), a receptor subunit shared by several interleukins crucial for lymphocyte development and function.[1][5][12] These include IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] In these receptor complexes, JAK3 binds to the γc subunit, while JAK1 typically binds to the other cytokine-specific receptor chain.[1][12] Therefore, signaling through these γc-containing receptors requires the activation of both JAK1 and JAK3.[12] This dual requirement underscores the central role of JAK3 in adaptive immunity. Loss-of-function mutations in the JAK3 gene in humans result in Severe Combined Immunodeficiency (SCID), a condition characterized by defective T-cell and NK-cell development, highlighting its non-redundant function in the immune system.[1][5]

This compound: A Selective Covalent Inhibitor

Mechanism of Action

This compound is an ATP-competitive inhibitor that achieves its high selectivity for JAK3 by forming a covalent bond with a non-catalytic cysteine residue (Cys909) located near the ATP-binding pocket.[1] This cysteine is unique to JAK3; in all other JAK family members (JAK1, JAK2, TYK2), this position is occupied by a serine.[8] This structural difference provides a unique opportunity for designing highly selective covalent inhibitors. By irreversibly binding to Cys909, this compound locks the enzyme in an inactive state, preventing the binding of ATP and subsequent phosphorylation of downstream substrates like STAT proteins.[1]

Quantitative Data: Kinase Selectivity and Potency

The efficacy and selectivity of this compound have been quantified through biochemical and cellular assays. The data, summarized below, is representative of highly selective covalent JAK3 inhibitors reported in the literature.[1]

Table 1: Biochemical Potency and Selectivity of this compound

| Kinase Target | IC₅₀ (nM) | Selectivity Fold (vs. JAK3) |

|---|---|---|

| JAK3 | 4.8 | 1 |

| JAK1 | 896 | >180x |

| JAK2 | 1050 | >215x |

| TYK2 | >10000 | >2000x |

| FLT3 | 13 | ~3x |

| TXK | 36 | ~7.5x |

| BTK | 794 | >165x |

| ITK | 1070 | >220x |

Data is representative of compound 9, a selective covalent JAK3 inhibitor, as described in scientific literature.[1] IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Cellular Activity of this compound in Ba/F3 Cell Lines

| Cell Line | Description | IC₅₀ (nM) |

|---|---|---|

| Ba/F3 TEL-JAK3 | IL-3 independent, driven by active JAK3 | 21 |

| Ba/F3 TEL-JAK1 | IL-3 independent, driven by active JAK1 | 1480 |

| Ba/F3 TEL-JAK2 | IL-3 independent, driven by active JAK2 | 2650 |

Data is representative of compound 9.[1] Ba/F3 cells are a murine pro-B cell line that requires IL-3 for proliferation. Transfection with constitutively active JAK constructs confers IL-3 independence, providing a model to test cellular kinase inhibition.

Experimental Protocols

Protocol: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method for determining the in vitro potency of this compound against purified JAK family kinases.

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the kinase and substrate to each well.

-

Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

-

Protocol: Cellular STAT5 Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.

-

Cell Line: 32D/IL-2Rβ cells or similar cytokine-dependent cell line.[15]

-

Reagents and Materials:

-

Cell culture medium, fetal bovine serum (FBS).

-

Cytokine (e.g., Interleukin-2 [IL-2] to stimulate the JAK3 pathway).[15]

-

This compound.

-

Lysis buffer, phosphatase and protease inhibitors.

-

Antibodies: Anti-phospho-STAT5 (pSTAT5), Anti-total-STAT5, secondary antibodies.

-

Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, detection reagents).

-

-

Procedure:

-

Culture cells and starve them of cytokines for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with an optimal concentration of IL-2 for 15-30 minutes.

-

Immediately place cells on ice and wash with cold PBS.

-

Lyse the cells using lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration of the lysates.

-

Perform SDS-PAGE and Western blot analysis using antibodies against pSTAT5 and total STAT5 (as a loading control).

-

Data Analysis: Quantify band intensities using densitometry. The ratio of pSTAT5 to total STAT5 is calculated to determine the level of inhibition at each concentration of this compound.

-

Conclusion

This compound exemplifies a modern approach to kinase inhibitor design, achieving remarkable selectivity by targeting a unique covalent binding site. Its potent and specific inhibition of the JAK3 enzyme effectively blocks signaling downstream of crucial immune-modulating cytokines. The quantitative data clearly demonstrate its preferential activity against JAK3 over other JAK family members, both in biochemical and cellular models. The detailed protocols provided herein offer a robust framework for researchers to utilize and further characterize this compound and similar compounds. As a precise pharmacological probe, this compound is an invaluable tool for interrogating JAK3-dependent biology and holds significant potential for the development of next-generation therapeutics for a range of autoimmune and inflammatory diseases.

References

- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 6. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JAK3 Inhibition in Modulating Immune Cell Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase 3 (JAK3) is a critical enzyme in the signaling pathways of numerous cytokines essential for the development, differentiation, and function of immune cells. Its restricted expression to hematopoietic cells makes it an attractive therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of JAK3 inhibitors, their impact on immune cell signaling, and the experimental methodologies used for their characterization. We present a consolidated overview of key preclinical data for representative JAK3 inhibitors, offering a comparative perspective for researchers in the field.

Introduction to JAK3 and its Role in Immune Signaling

The Janus kinase (JAK) family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] These kinases are crucial for signal transduction initiated by cytokine binding to their cognate receptors.[2] While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is predominantly limited to hematopoietic cells.[1]

JAK3 is uniquely associated with the common gamma chain (γc) of type I cytokine receptors.[3][4] This chain is a shared component of the receptors for several key interleukins (ILs), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][5] Consequently, JAK3 plays a pivotal role in the signaling cascades initiated by these cytokines, which are fundamental for the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells.[1][3]

Upon cytokine binding, the associated JAKs, typically a heterodimer of JAK1 and JAK3 for γc-containing receptors, are brought into close proximity, leading to their trans-phosphorylation and activation.[6][7] The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[2][7] Given its central role in lymphocyte function, inhibition of JAK3 is a promising strategy for immunosuppression.[7]

Mechanism of Action of JAK3 Inhibitors

JAK3 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of JAK3.[3] By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation and activation of JAK3 and the subsequent phosphorylation of its downstream substrates. This effectively abrogates the signaling cascade initiated by γc-cytokine binding.[2]

The development of selective JAK3 inhibitors is a key focus in drug discovery to minimize off-target effects. For instance, inhibition of JAK2 can lead to hematological side effects such as anemia and neutropenia.[5] Selectivity is often achieved by exploiting subtle differences in the ATP-binding pockets of the different JAK family members.[5] Some inhibitors achieve high selectivity by forming covalent bonds with specific residues, such as cysteine, within the JAK3 active site.[5]

Key Signaling Pathways Modulated by JAK3 Inhibition

The primary signaling pathway affected by JAK3 inhibition is the JAK-STAT pathway. Specifically, inhibition of JAK3 disrupts the signaling of all cytokines that utilize the common gamma chain.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is the principal mechanism through which γc cytokines exert their effects. Inhibition of JAK3 directly blocks the phosphorylation and activation of downstream STAT proteins. For example, IL-2-mediated signaling, which is critical for T cell proliferation, primarily activates STAT5.[4][8] IL-4 signaling, important for Th2 differentiation, activates STAT6.[9] By blocking JAK3, inhibitors effectively suppress the activation of these key transcription factors.

Caption: JAK-STAT signaling pathway and the point of intervention by a JAK3 inhibitor.

Other Affected Signaling Pathways

Beyond the canonical STAT pathway, JAK3 can also influence other signaling cascades. For instance, in response to certain stimuli, JAK3 activation can lead to the activation of the PI3K/Akt pathway.[10] Inhibition of JAK3 has been shown to down-regulate PI3K activation and subsequent phosphorylation of Akt.[10] Additionally, JAK3 can be involved in the activation of the MAPK/ERK pathway.[11] Therefore, JAK3 inhibitors can have broader effects on immune cell signaling than just modulating STAT activation.

Quantitative Data for Representative JAK3 Inhibitors

The potency and selectivity of JAK3 inhibitors are critical parameters evaluated during drug development. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Tofacitinib | JAK3 | Biochemical | 1 | [5] |

| JAK1 | Biochemical | 112 | [5] | |

| JAK2 | Biochemical | 20 | [5] | |

| Compound 9 | JAK3 | Cellular (Ba/F3) | 69 | [3] |

| JAK1 | Cellular (Ba/F3) | >3000 | [3] | |

| JAK2 | Cellular (Ba/F3) | >3000 | [3] | |

| RB1 | JAK3 | Biochemical | 40 | [5] |

| JAK1 | Biochemical | >5000 | [5] | |

| JAK2 | Biochemical | >5000 | [5] | |

| TYK2 | Biochemical | >5000 | [5] | |

| MJ04 | JAK3 | Biochemical (2.5 µM ATP) | 2.03 | [12] |

| JAK3 | Biochemical (1 mM ATP) | 28.48 | [12] |

Note: The specific "Jak3-IN-12" was not found in the literature; therefore, data for other well-characterized JAK3 inhibitors are presented.

Experimental Protocols for Characterizing JAK3 Inhibitors

A variety of in vitro and cell-based assays are employed to characterize the activity and selectivity of JAK3 inhibitors.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified JAK3.

Protocol Outline:

-

Reagents: Purified recombinant JAK3 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.[13][14]

-

Procedure: a. The JAK3 enzyme is incubated with the inhibitor at various concentrations in a 96-well plate. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).[13]

-

Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: A generalized workflow for a biochemical kinase assay.

Cellular Assays

Cellular assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.

This method is used to assess the inhibition of JAK3-mediated STAT phosphorylation in cells.

Protocol Outline:

-

Cell Culture and Treatment: A suitable cell line expressing JAK3 (e.g., human peripheral blood mononuclear cells (PBMCs), or specific T cell lines) is cultured. The cells are pre-treated with the JAK3 inhibitor at various concentrations for a specified time.[10]

-

Cytokine Stimulation: The cells are then stimulated with a relevant γc cytokine (e.g., IL-2) to activate the JAK-STAT pathway.

-

Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.

-

Western Blotting: a. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. b. The separated proteins are transferred to a membrane (e.g., PVDF). c. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT (e.g., anti-phospho-STAT5) and total STAT. d. The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). e. The protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The band intensities are quantified, and the ratio of phosphorylated STAT to total STAT is calculated to determine the extent of inhibition.

These assays measure the effect of the inhibitor on the proliferation of cytokine-dependent immune cells.

Protocol Outline:

-

Cell Culture: A cytokine-dependent cell line (e.g., Ba/F3 cells engineered to be dependent on a specific JAK) is cultured in the presence of the required cytokine.[3]

-

Inhibitor Treatment: The cells are seeded in a 96-well plate and treated with a range of concentrations of the JAK3 inhibitor.

-

Incubation: The cells are incubated for a period sufficient for proliferation to occur (e.g., 48-72 hours).

-

Proliferation Measurement: Cell proliferation is assessed using a variety of methods, such as MTS or WST-1 assays, which measure metabolic activity, or by direct cell counting.

-

Data Analysis: The IC50 value for inhibition of proliferation is determined by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion

JAK3 is a well-validated target for the treatment of autoimmune and inflammatory diseases due to its restricted expression and critical role in immune cell signaling. The development of potent and selective JAK3 inhibitors continues to be an active area of research. A thorough understanding of the underlying signaling pathways and the use of robust experimental methodologies are essential for the successful discovery and development of novel JAK3-targeted therapeutics. This guide provides a foundational overview of these key aspects to aid researchers in this field.

References

- 1. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jak3 (5H2) Mouse mAb | Cell Signaling Technology [cellsignal.com]

- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperactivation of Oncogenic JAK3 Mutants Depend on ATP Binding to the Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Target Specificity and Selectivity of Covalent JAK3 Inhibitors

This document provides an in-depth analysis of the target specificity and selectivity of covalent Janus Kinase 3 (JAK3) inhibitors, exemplified by tricyclic compounds that achieve high potency and selectivity through a unique covalent interaction mechanism. This guide is intended for researchers, scientists, and drug development professionals working on kinase inhibitors and autoimmune diseases.

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—that are crucial for cytokine signaling.[1][2] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, where it plays a vital role in lymphoid cell development and homeostasis.[2][3] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] This restricted expression and specific function make JAK3 an attractive therapeutic target for autoimmune diseases and T-cell malignancies.[1][2] However, the high degree of conservation in the ATP-binding site across the JAK family presents a significant challenge for developing selective inhibitors.[1][4]

A successful strategy to overcome this challenge involves designing inhibitors that form a covalent bond with a unique cysteine residue, Cys-909, located in the active site of JAK3.[1][4][6] This residue is not present in other JAK family members, which have a serine at the equivalent position, providing a structural basis for exquisite selectivity.[4] These covalent inhibitors are ATP-competitive and, by irreversibly binding to JAK3, achieve potent and selective inhibition of its kinase activity.[1]

Signaling Pathway and Mechanism of Action

The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and regulate gene expression.[7] Selective JAK3 inhibitors block this cascade at its inception by preventing the autophosphorylation and activation of JAK3.

References

- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperactivation of Oncogenic JAK3 Mutants Depend on ATP Binding to the Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

Structural Analysis of Covalent Jak3 Inhibitor Binding: A Technical Guide

Introduction

Janus kinase 3 (Jak3) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a range of cytokines essential for the development, differentiation, and function of immune cells.[1][2] Its restricted expression to hematopoietic cells makes it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and organ transplant rejection.[1][3] A key strategy in developing selective Jak3 inhibitors has been the targeting of a unique cysteine residue, Cys-909, located in the ATP-binding site.[1][4] This allows for the formation of a covalent bond, leading to irreversible inhibition and high selectivity over other Jak family members which typically possess a serine at the equivalent position.[1]

This technical guide provides an in-depth analysis of the structural binding of a representative covalent Jak3 inhibitor. While specific data for a compound designated "Jak3-IN-12" is not publicly available in the scientific literature, this guide utilizes data from well-characterized covalent Jak3 inhibitors that share the same mechanism of action. The information presented herein is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel Jak3 inhibitors.

Quantitative Binding Data

The following table summarizes the in vitro inhibitory activity of a representative covalent Jak3 inhibitor against the Jak family kinases. The data highlights the high potency and selectivity for Jak3.

| Kinase Target | IC50 (nM) | Selectivity vs. Jak3 |

| Jak3 | 1.7 | - |

| Jak1 | 1320 | >776-fold |

| Jak2 | 1000 | >588-fold |

| Tyk2 | >10000 | >5882-fold |

Table 1: In vitro kinase inhibition profile of a representative covalent Jak3 inhibitor. IC50 values were determined using a biochemical kinase assay.

Cellular Activity

The inhibitory effect of the covalent Jak3 inhibitor on cellular signaling pathways was assessed by measuring the phosphorylation of STAT5 in response to cytokine stimulation.

| Cellular Assay | Stimulus | IC50 (µM) |

| T-cell Proliferation | anti-CD3/CD28 | 0.83 |

| T-cell Proliferation | IL-2 | 0.77 |

| STAT5 Phosphorylation | IL-2 or IL-15 | Concentration-dependent inhibition |

Table 2: Cellular activity of a representative covalent Jak3 inhibitor. Assays were performed in primary T-cells or other relevant cell lines.

Structural Binding Analysis

The structural basis for the potent and selective inhibition of Jak3 by covalent inhibitors has been elucidated through X-ray crystallography.[5][6] The inhibitor binds in the ATP-binding pocket of the Jak3 kinase domain. The key interaction is the formation of a covalent bond between an electrophilic moiety on the inhibitor (e.g., an acrylamide) and the thiol group of the Cys-909 residue.[4]

Additional interactions that stabilize the binding include:

-

Hinge Region: Hydrogen bonds are typically formed with the backbone of residues in the hinge region of the kinase domain.

-

Hydrophobic Pockets: The inhibitor occupies hydrophobic pockets within the active site, contributing to binding affinity.

-

Gatekeeper Residue: The nature of the gatekeeper residue (Methionine in Jak3) influences the shape and accessibility of the active site.

A list of publicly available PDB entries for Jak3 in complex with various inhibitors can be found on the RCSB PDB website.[7] These structures provide a valuable resource for understanding the molecular details of inhibitor binding and for structure-based drug design.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol describes a general method for determining the IC50 values of covalent Jak3 inhibitors.

Materials:

-

Recombinant human Jak3 kinase domain (purified)

-

Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

-

ATP (Adenosine triphosphate)

-

Test inhibitor (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the inhibitor dilutions to the assay plate.

-

Add the Jak3 enzyme to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based STAT5 Phosphorylation Assay

This protocol outlines a method to assess the cellular potency of Jak3 inhibitors by measuring the inhibition of cytokine-induced STAT5 phosphorylation.[8]

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a suitable cell line like NK-92)

-

Cytokine stimulant (e.g., Interleukin-2 (IL-2))

-

Test inhibitor (dissolved in DMSO)

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-phospho-STAT5 antibody

-

Flow cytometer

Procedure:

-

Culture the cells under appropriate conditions.

-

Pre-incubate the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

-

Fix and permeabilize the cells according to standard protocols.

-

Stain the cells with the fluorescently labeled anti-phospho-STAT5 antibody.

-

Analyze the cells by flow cytometry to quantify the level of phosphorylated STAT5.

-

Calculate the percent inhibition of STAT5 phosphorylation for each inhibitor concentration.

-

Determine the IC50 value by plotting the data and fitting to a dose-response curve.

Visualizations

Jak3 Signaling Pathway and Inhibition

General Experimental Workflow for Jak3 Inhibitor Characterization

References

- 1. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 8. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Jak3-IN-12 in Autoimmune Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of Jak3-IN-12, a potent and selective Janus Kinase 3 (JAK3) inhibitor, in the context of autoimmune disease research. Autoimmune disorders, characterized by the immune system erroneously attacking the body's own tissues, represent a significant area of unmet medical need. The Janus kinase (JAK) family of enzymes, particularly JAK3, plays a pivotal role in the signaling pathways that govern immune cell function and is, therefore, a key therapeutic target. This document provides a comprehensive overview of the mechanism of action of JAK3, the specific characteristics of this compound, relevant experimental data, and detailed methodologies for its investigation.

Introduction to the JAK-STAT Signaling Pathway and the Role of JAK3

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, making it central to the regulation of the immune system.[1][2] This pathway is integral to processes such as immunity, cell division, and cell death.[3] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2]

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[2][4] These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[2][5]

Dysregulation of the JAK-STAT pathway is strongly associated with the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][6]

JAK3: A Unique Target for Autoimmune Diseases

Among the JAK family members, JAK3 holds a unique position as a therapeutic target for autoimmune disorders.[7] Its expression is predominantly restricted to hematopoietic cells, particularly lymphocytes, whereas other JAKs are more ubiquitously expressed.[4][8] This restricted expression pattern suggests that inhibiting JAK3 could offer a more targeted immunomodulatory effect with a potentially better safety profile.

JAK3 is essential for signaling downstream of the common gamma chain (γc) of cytokine receptors.[7][8] The γc is a shared subunit for the receptors of several key interleukins (ILs) involved in lymphocyte development, proliferation, and function, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5][8] Consequently, inhibition of JAK3 can effectively block the signaling of these crucial cytokines, thereby dampening the aberrant immune responses characteristic of autoimmune diseases. The critical role of JAK3 in the immune system is further highlighted by the fact that mutations in the JAK3 gene can lead to Severe Combined Immunodeficiency (SCID).[3][4]

This compound: A Selective Covalent Inhibitor

This compound is a potent and irreversible inhibitor of JAK3. It belongs to a class of inhibitors that achieve high selectivity by covalently targeting a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3.[9][10] This cysteine is not present in the other JAK family members (JAK1, JAK2, and TYK2), which have a serine at the equivalent position, providing a structural basis for its remarkable selectivity.[10]

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor that forms a covalent bond with the Cys909 residue in the kinase domain of JAK3.[9] This irreversible binding permanently inactivates the enzyme, thereby blocking its ability to phosphorylate downstream signaling molecules, including STAT proteins. The inhibition of JAK3 by this compound effectively abrogates the signaling of γc-dependent cytokines.

References

- 1. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Jak3-IN-12: A Potent and Selective Covalent Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The Janus kinase (Jak) family of non-receptor tyrosine kinases, particularly Jak3, has emerged as a compelling therapeutic target in oncology. Its restricted expression in hematopoietic cells and its critical role in cytokine signaling pathways that drive the proliferation of certain cancer cells make it an attractive candidate for targeted therapy. This technical guide provides an in-depth overview of Jak3-IN-12, a potent and highly selective covalent inhibitor of Jak3. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Targeting Jak3 in Cancer

The Jak/STAT (Signal Transducer and Activator of Transcription) signaling pathway is a crucial mediator of cellular responses to a wide array of cytokines and growth factors.[1][2] This pathway plays a pivotal role in cell proliferation, differentiation, apoptosis, and immune regulation. The Jak family comprises four members: Jak1, Jak2, Jak3, and Tyk2. While Jak1, Jak2, and Tyk2 are ubiquitously expressed, Jak3 expression is predominantly confined to hematopoietic cells.[2]

Dysregulation of the Jak/STAT pathway is a hallmark of various malignancies, particularly hematological cancers. Activating mutations in Jak3 have been identified in T-cell acute lymphoblastic leukemia (T-ALL), T-cell prolymphocytic leukemia (T-PLL), acute megakaryoblastic leukemia, and natural killer/T-cell lymphoma (NKTL).[2] This constitutive activation of Jak3 leads to uncontrolled cell proliferation and survival. The restricted expression pattern of Jak3 suggests that its inhibition would likely have a more targeted therapeutic window with fewer off-target effects compared to pan-Jak inhibitors.

This compound: A Selective Covalent Inhibitor

This compound, also referred to as Jak3-IN-11 or Compound 12 in the scientific literature, is a novel, potent, and irreversible inhibitor of Jak3. Its mechanism of action involves the formation of a covalent bond with a unique cysteine residue (Cys909) located in the ATP-binding pocket of Jak3.[1][3][4] This cysteine is not present in other Jak family members, providing a structural basis for the remarkable selectivity of this compound.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) | Selectivity vs. Jak3 |

| Jak3 | 1.7 | - |

| Jak1 | 1320 | >776-fold |

| Jak2 | 1000 | >588-fold |

Data sourced from MedChemExpress product information, citing Shu et al., Eur J Med Chem. 2020.[5][6]

Table 2: Cellular Activity

| Assay | Cell Type | Stimulation | IC50 (µM) |

| T-cell Proliferation | Mouse T-cells | anti-CD3/CD28 | 0.83 |

| T-cell Proliferation | Mouse T-cells | IL-2 | 0.77 |

Data sourced from MedChemExpress product information, citing Shu et al., Eur J Med Chem. 2020.[5][6]

Signaling Pathways and Mechanism of Action

The Canonical Jak/STAT Signaling Pathway

The Jak/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated Jaks through trans-phosphorylation. Activated Jaks then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by Jaks, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor that covalently binds to Cys909 in the active site of Jak3. This irreversible binding blocks the kinase activity of Jak3, preventing the phosphorylation of downstream STAT proteins and thereby inhibiting the pro-proliferative and pro-survival signals in cancer cells dependent on this pathway.

Experimental Protocols

Detailed experimental protocols for this compound are described in the primary literature (Shu et al., Eur J Med Chem. 2020). The following are representative methodologies for key assays used in the evaluation of selective Jak3 inhibitors.

In Vitro Kinase Inhibition Assay (Z'-Lyte™ Assay)

This assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.

-

Reagents and Materials: Recombinant human Jak1, Jak2, Jak3, and Tyk2 enzymes; Z'-Lyte™ Kinase Assay Kit - Tyr 6 Peptide; ATP; test compound (this compound) stock solution in DMSO.

-

Procedure: a. Serially dilute this compound in assay buffer. b. In a 384-well plate, add the kinase, the appropriate peptide substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Add the development reagent to stop the kinase reaction and generate a fluorescent signal. f. Incubate for another 60 minutes. g. Read the plate on a fluorescence plate reader. h. Calculate the percent inhibition based on controls (no inhibitor and no enzyme). i. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTS Assay)

This colorimetric assay measures cell viability.

-

Cell Lines: Ba/F3 cells engineered to be dependent on the activity of specific Jak kinases for proliferation.

-

Procedure: a. Seed the Ba/F3 cells in a 96-well plate. b. Treat the cells with serial dilutions of this compound. c. Incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator. d. Add MTS reagent to each well. e. Incubate for 1-4 hours until color development. f. Measure the absorbance at 490 nm using a microplate reader. g. Calculate the percentage of cell viability relative to DMSO-treated control cells. h. Determine the IC50 value.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line with a known Jak3-activating mutation (e.g., from a T-ALL or NKTL) into the flank of the mice.

-

Treatment: a. Once tumors reach a palpable size, randomize the mice into treatment and control groups. b. Administer this compound (e.g., by oral gavage) or vehicle control daily.

-

Monitoring: a. Measure tumor volume with calipers every few days. b. Monitor the body weight and general health of the mice.

-

Endpoint: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and process for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of cancers driven by aberrant Jak3 signaling. Its high potency and remarkable selectivity, conferred by its covalent mechanism of action, position it as a valuable tool for both basic research and clinical development. Further preclinical studies are warranted to fully elucidate its anti-tumor activity in a broader range of cancer models and to assess its safety profile. The continued development of highly selective Jak3 inhibitors like this compound holds the potential to offer more effective and less toxic treatment options for patients with specific hematological malignancies.

References

Methodological & Application

Application Notes and Protocols for Jak3-IN-12 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of Jak3-IN-12, a covalent inhibitor of Janus Kinase 3 (JAK3). The included methodologies are based on established kinase assay principles and are intended to guide researchers in the characterization of this and similar inhibitors.

Introduction